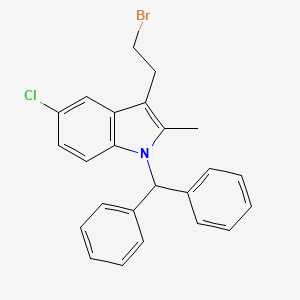
1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a bromoethyl group, a chloro substituent, a diphenylmethyl group, and a methyl group attached to the indole core.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- involves several steps:
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Diphenylmethylation: The diphenylmethyl group is introduced through Friedel-Crafts alkylation reactions using diphenylmethanol and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- undergoes various chemical reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form indole-2,3-diones.
Reduction Reactions: The compound can undergo reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the bromoethyl group to an ethyl group.
Friedel-Crafts Reactions: The diphenylmethyl group can participate in further Friedel-Crafts alkylation or acylation reactions to introduce additional substituents.
Major products formed from these reactions include substituted indoles, indole-2,3-diones, and various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- can be compared with other indole derivatives:
1H-Indole, 3-(2-bromoethyl)-2-methyl-: Lacks the chloro and diphenylmethyl substituents, resulting in different chemical reactivity and biological activity.
1H-Indole, 5-chloro-1-(diphenylmethyl)-2-methyl-: Lacks the bromoethyl group, affecting its ability to undergo nucleophilic substitution reactions.
1H-Indole, 3-(2-bromoethyl)-5-chloro-2-methyl-: Lacks the diphenylmethyl group, impacting its potential interactions with molecular targets.
The uniqueness of 1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- lies in its combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
872674-87-8 |
|---|---|
Molekularformel |
C24H21BrClN |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
1-benzhydryl-3-(2-bromoethyl)-5-chloro-2-methylindole |
InChI |
InChI=1S/C24H21BrClN/c1-17-21(14-15-25)22-16-20(26)12-13-23(22)27(17)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,24H,14-15H2,1H3 |
InChI-Schlüssel |
OQDRZJVWPKEHOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



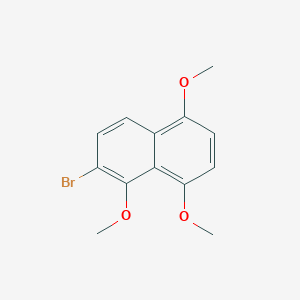
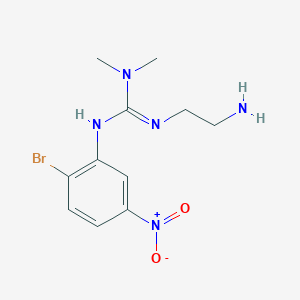
![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
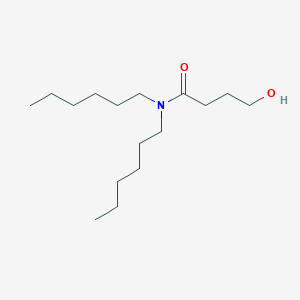
methanone](/img/structure/B14198667.png)
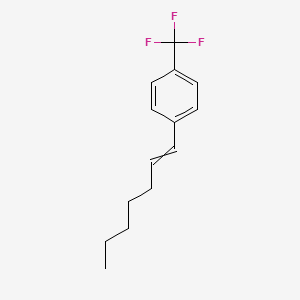
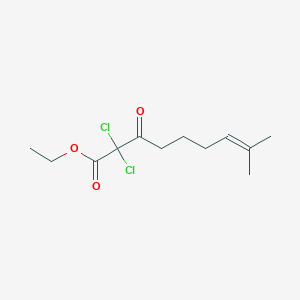
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
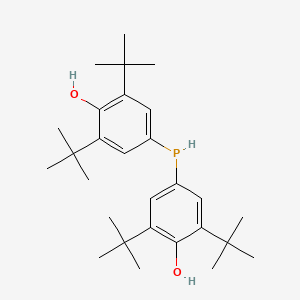
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)

